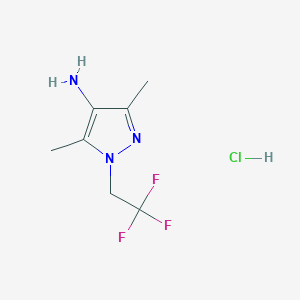![molecular formula C8H13ClN2O B6281126 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride CAS No. 2649068-12-0](/img/no-structure.png)
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (7-CPODH) is a cyclic organic compound that has been studied extensively due to its potential applications in scientific research. It is a stable, water-soluble compound that is relatively easy to synthesize, making it an attractive option for researchers. 7-CPODH has been used in a wide range of experiments, from biochemical and physiological studies to chemical synthesis and drug discovery.
科学的研究の応用
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been widely used in a variety of scientific research applications. For example, it has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of heterocyclic compounds, and as an inhibitor of certain enzymes. Additionally, 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has been used in drug discovery studies, as it is believed to interact with certain proteins and receptors in the body. It has also been used in biochemical and physiological studies, as it is believed to affect certain cellular processes.
作用機序
The exact mechanism of action for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is still not fully understood. However, it is believed to interact with certain proteins and receptors in the body, which can lead to changes in biochemical and physiological processes. It is also believed to act as an inhibitor of certain enzymes, which can affect the activity of these enzymes.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride are still not fully understood. However, it has been observed to affect certain cellular processes, including the production of certain hormones and neurotransmitters. Additionally, it has been observed to have anti-inflammatory and anti-cancer effects in certain studies.
実験室実験の利点と制限
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and it is stable and water-soluble. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. However, there are also some limitations to consider. For example, 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has a relatively short shelf life and can be degraded by light and heat. Additionally, it can be toxic at high concentrations, so it should be handled with care.
将来の方向性
There are a number of potential future directions for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride research. For example, researchers could explore its potential applications in drug discovery and development, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could be done to determine the exact biochemical and physiological effects of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride, as well as its exact mechanism of action. Finally, researchers could explore the potential for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride to be used in other biological processes, such as gene regulation and cell signaling.
合成法
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can be synthesized from a variety of starting materials, including aldehydes, ketones, and amines. The most common synthesis approach involves the reaction of an aldehyde or ketone with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an imine, which is then treated with hydrochloric acid to form the desired product. Other methods for producing 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride include the use of Grignard reagents and the reaction of an aldehyde or ketone with an organolithium reagent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves the cyclization of a precursor compound containing a cyclopropyl group and an oxime functional group. The resulting spirocyclic compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "2-cyclopropyl-2-hydroxyiminoacetamide", "Sodium methoxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-cyclopropyl-2-hydroxyiminoacetamide in the presence of sodium methoxide to form the precursor compound.", "Step 2: The precursor compound is heated to induce cyclization, forming 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene.", "Step 3: The spirocyclic compound is treated with hydrochloric acid to form the hydrochloride salt of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene." ] } | |
CAS番号 |
2649068-12-0 |
製品名 |
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride |
分子式 |
C8H13ClN2O |
分子量 |
188.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




